molecular formula C14H24N2O2 B5402027 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol

4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol

Cat. No. B5402027
M. Wt: 252.35 g/mol
InChI Key: VZAPXSMHBRWXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol, also known as DMEMSO, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of phenols and is known for its unique properties that make it an ideal candidate for various applications.

Mechanism of Action

4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol acts as a reducing agent due to the presence of a dimethylamino group and a phenol group. The dimethylamino group can donate electrons, while the phenol group can accept electrons. This property makes 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol an excellent reducing agent. Additionally, the ethoxy group present in 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol makes it a good solubilizer in organic solvents.
Biochemical and physiological effects:
4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory properties and to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol has several advantages for lab experiments. It is a stable compound and can be easily synthesized in high yield and purity. Additionally, it is a versatile compound that can be used in various applications. However, 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol has some limitations as well. It is toxic in high concentrations, and its reducing properties can interfere with some experiments.

Future Directions

There are several future directions for 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol research. One possible direction is to study its potential as an anticancer agent. Another direction is to investigate its use as a reducing agent in the synthesis of other nanoparticles. Additionally, 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol can be used as a probe for the detection of other biomolecules. Further research is needed to explore the full potential of 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol in various applications.
Conclusion:
In conclusion, 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol is a versatile compound that has been extensively used in scientific research. Its unique properties make it an ideal candidate for various applications. In this paper, we discussed the synthesis method of 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol in various applications.

Synthesis Methods

4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol can be synthesized by reacting 4-hydroxy-2-ethoxybenzaldehyde with N,N-dimethylaminoethyl chloride in the presence of sodium hydride. The resulting intermediate is then reacted with formaldehyde and sodium borohydride to yield 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.

Scientific Research Applications

4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of DNA, RNA, and proteins. 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-ethoxyphenol has also been used as a reducing agent in the synthesis of gold nanoparticles. Additionally, it has been used as a catalyst in organic reactions and as a stabilizing agent for enzymes.

properties

IUPAC Name

4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-5-18-14-10-12(6-7-13(14)17)11-16(4)9-8-15(2)3/h6-7,10,17H,5,8-9,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAPXSMHBRWXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN(C)CCN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.